molecular formula C9H13NO4 B1285249 Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 139003-76-2

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No. B1285249
M. Wt: 199.2 g/mol
InChI Key: CFMOKKWBHJMLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific compound is further modified with amino and ester functional groups, as well as additional methyl groups that contribute to its unique chemical properties.

Synthesis Analysis

The synthesis of related ethyl furan carboxylate derivatives has been described in the literature. For instance, an efficient method for the preparation of new ethyl 3-amino-4-arylfuran-2-carboxylates involves the use of a hydroxyacrylonitrile sodium salt and an intermediate malonate vinyl ether, with the final step of ring closure yielding the desired products in moderate yields . Another related synthesis involves the kinetic enzymatic resolution of a racemic ethyl ester to obtain ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate with high enantiomeric excess using an enzymatic source . These methods highlight the potential synthetic routes that could be adapted for the synthesis of ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate.

Molecular Structure Analysis

The molecular structure of furan derivatives is often determined using techniques such as X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Although not the exact compound , this study provides insight into the potential molecular geometry and intermolecular interactions that could be present in ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, often influenced by their functional groups. For instance, ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates have been shown to react with alcohols in the presence of a catalytic amount of concentrated aqueous HCl to yield corresponding 5-alkoxy derivatives . This suggests that ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate could also participate in similar reactions, potentially leading to a variety of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the synthesis and characterization of various ethyl furan carboxylate derivatives have been carried out using techniques such as FT-IR, NMR, and MS, providing information on their structural and spectroscopic characteristics . These analytical methods could be applied to ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate to determine its physical and chemical properties, such as solubility, melting point, and reactivity.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates, closely related to the specified compound, have been used in reactions with alcohols, catalyzed by concentrated aqueous HCl, to produce 5-alkoxy derivatives. These reactions are significant in organic synthesis, particularly in the development of novel carboxylic acid derivatives (Ivanov et al., 2018).

Enolate Chemistry

  • Alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates, similar in structure, have shown reactivity with zinc enolates. This process leads to the formation of various tetrahydrofuran-3-carboxylates, mainly as single diastereomers, which is an important aspect in stereoselective synthesis (Shchepin et al., 2006).

Development of Novel Pyrrolidines

  • The recyclization of related dihydrofuran derivatives with ethyl cyanoacetate has led to the formation of novel pyrrolidine carboxylates. Such compounds play a crucial role in the development of new pharmaceuticals and complex organic molecules (Igidov et al., 2016).

Optical Activity and Asymmetric Synthesis

  • The synthesis of optically active derivatives of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid, using kinetic enzymatic resolution, demonstrates the compound's potential in asymmetric synthesis and the study of chirality (Coriani et al., 2009).

properties

IUPAC Name

ethyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-4-13-7(11)5-6(10)9(2,3)14-8(5)12/h4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMOKKWBHJMLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(OC1=O)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 3
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Citations

For This Compound
1
Citations
A Angeli, V Kartsev, A Petrou, B Lichitsky… - Bioorganic …, 2023 - Elsevier
Carbonic Anhydrases (CAs) are a large family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide involved in several of biological processes, such as …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.